molecular formula C11H17N B8749086 N-(Butan-2-yl)-4-methylaniline

N-(Butan-2-yl)-4-methylaniline

Cat. No.: B8749086
M. Wt: 163.26 g/mol
InChI Key: GVXNRFKKOMDDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Butan-2-yl)-4-methylaniline is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a sec-butyl group, and a methyl group is attached to the benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Butan-2-yl)-4-methylaniline can be synthesized through several methods. One common approach involves the alkylation of 4-methylaniline with sec-butyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-methylaniline and sec-butyl halide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

    Procedure: The 4-methylaniline is dissolved in a suitable solvent like ethanol or methanol, and the sec-butyl halide is added dropwise. The mixture is then heated under reflux for several hours.

    Purification: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into secondary amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(Butan-2-yl)-4-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(Butan-2-yl)-4-methylaniline exerts its effects depends on the specific chemical reactions it undergoes. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-sec-Butylaniline: Similar structure but lacks the methyl group on the benzene ring.

    N-tert-Butyl-4-methylaniline: Similar structure but with a tert-butyl group instead of a sec-butyl group.

    4-Methylaniline: Lacks the sec-butyl group on the nitrogen atom.

Uniqueness

N-(Butan-2-yl)-4-methylaniline is unique due to the presence of both the sec-butyl group on the nitrogen and the methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N-butan-2-yl-4-methylaniline

InChI

InChI=1S/C11H17N/c1-4-10(3)12-11-7-5-9(2)6-8-11/h5-8,10,12H,4H2,1-3H3

InChI Key

GVXNRFKKOMDDKG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

411 g (3 mol) of 4-nitrobenzene, 238 g (3.3 mol) of butan-2-one and 8 g of a platinum catalyst on activated charcoal (sulfited; 50% moisture content) are placed in an autoclave (volume: 2 liters) fitted with a reciprocating stirrer, and are reacted at 100° C. under a hydrogen pressure of 10 bar, with stirring. When the uptake of hydrogen has ceased (after a reaction time of 5.5 hours), the mixture is cooled, the autoclave is depressurized and the catalyst is filtered off.
Quantity
411 g
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reactant
Reaction Step One
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238 g
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8 g
Type
catalyst
Reaction Step Five

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